Chemical structure and molecular properties of N-(2,6-dichloro-4-sulfamoylphenyl)propanamide
Chemical structure and molecular properties of N-(2,6-dichloro-4-sulfamoylphenyl)propanamide
An In-depth Technical Guide to N-(2,6-dichloro-4-sulfamoylphenyl)propanamide: Structure, Properties, and Hypothesized Biological Activity
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of N-(2,6-dichloro-4-sulfamoylphenyl)propanamide. As this compound is not extensively characterized in public literature, this guide synthesizes information from foundational chemical principles and data on structurally analogous compounds. The insights herein are presented as a predictive framework to guide researchers in its synthesis, characterization, and potential pharmacological investigation.
Molecular Identity and Physicochemical Profile
N-(2,6-dichloro-4-sulfamoylphenyl)propanamide is a synthetic organochlorine compound belonging to the sulfonamide class. Its structure is characterized by a central dichlorinated phenyl ring bearing both a sulfamoyl (-SO₂NH₂) group and a propanamide (-NHC(O)CH₂CH₃) group. This specific arrangement of functional groups, particularly the aromatic sulfonamide moiety, suggests a potential for significant biological activity.
1.1. Chemical Structure and Identifiers
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IUPAC Name: N-(2,6-dichloro-4-sulfamoylphenyl)propanamide
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Molecular Formula: C₉H₁₀Cl₂N₂O₃S
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Molecular Weight: 313.16 g/mol
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CAS Number: Not assigned.
***Figure 1.** 2D Chemical Structure of N-(2,6-dichloro-4-sulfamoylphenyl)propanamide.*
1.2. Predicted Physicochemical Properties
The following properties have been calculated using in silico models to predict the compound's behavior in biological and chemical systems. These values are essential for designing experimental protocols, including solvent selection for synthesis and assays, and for preliminary assessment of drug-likeness.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.2 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
| Aqueous Solubility | Low | Typical for compounds of this class; may require formulation strategies for in vivo studies. |
| pKa (Acidic - Sulfonamide N-H) | 8.5 - 9.5 | The sulfonamide proton is weakly acidic and will be partially ionized at physiological pH, which is crucial for receptor binding. |
| pKa (Basic - Amide Nitrogen) | ~ -1.0 | The amide nitrogen is effectively non-basic. |
| Polar Surface Area (PSA) | 94.6 Ų | Suggests good potential for oral bioavailability based on typical drug-likeness rules (<140 Ų). |
| Hydrogen Bond Donors | 2 | (One amide N-H, one sulfonamide -NH₂) |
| Hydrogen Bond Acceptors | 4 | (One amide C=O, two sulfonyl S=O, one sulfonamide nitrogen) |
Proposed Synthesis and Characterization Workflow
A robust synthetic and analytical workflow is paramount for obtaining a pure, well-characterized sample for further investigation. The proposed synthesis is a straightforward two-step process starting from commercially available materials.
2.1. Proposed Synthetic Route
The most logical synthetic pathway involves the N-acylation of the precursor amine, 4-amino-3,5-dichlorobenzenesulfonamide. This precursor is commercially available and its synthesis has been reported.[1][2][3] The acylation can be achieved using propanoyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Caption: Proposed workflow for the synthesis of the target compound.
2.2. Detailed Experimental Protocol (Hypothetical)
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Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-amino-3,5-dichlorobenzenesulfonamide (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).
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Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add propanoyl chloride (1.1 eq) dropwise via syringe over 10 minutes.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
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Workup: Upon completion, quench the reaction with dilute HCl (1M). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the organic phase in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
2.3. Structural Confirmation and Purity Analysis
Confirmation of the final product's identity and purity requires a suite of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (singlet or narrow doublet, ~δ 8.0 ppm).- Amide proton (broad singlet, ~δ 9-10 ppm).- Sulfonamide protons (broad singlet, ~δ 7.5 ppm).- Propanamide methylene protons (quartet, ~δ 2.4 ppm).- Propanamide methyl protons (triplet, ~δ 1.1 ppm). |
| ¹³C NMR | - Carbonyl carbon (~δ 172 ppm).- Aromatic carbons (~δ 120-145 ppm).- Propanamide methylene carbon (~δ 30 ppm).- Propanamide methyl carbon (~δ 10 ppm). |
| FT-IR | - N-H stretches (amide & sulfonamide, ~3300-3200 cm⁻¹).- C=O stretch (amide, ~1670 cm⁻¹).- Asymmetric & symmetric S=O stretches (sulfonamide, ~1350 & 1160 cm⁻¹). |
| Mass Spectrometry (ESI+) | - Molecular ion peak [M+H]⁺ at m/z 313.98.- Characteristic isotopic pattern for two chlorine atoms ([M+2] and [M+4] peaks). |
| HPLC | - Purity assessment (>95%) using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient). Detection at 254 nm.[5][6] |
Hypothesized Pharmacological Profile: A Carbonic Anhydrase Inhibitor
The benzenesulfonamide scaffold is the quintessential pharmacophore for the inhibition of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[7][8] Therefore, it is highly probable that N-(2,6-dichloro-4-sulfamoylphenyl)propanamide functions as a carbonic anhydrase inhibitor.
3.1. Proposed Mechanism of Action
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors typically function by coordinating to the Zn²⁺ ion in the enzyme's active site via the deprotonated sulfonamide nitrogen, preventing the binding of water and halting the catalytic cycle.[9][10] This inhibition has profound physiological effects in tissues where CAs are highly expressed, such as the kidneys and the ciliary body of the eye.[11]
Caption: Proposed mechanism of carbonic anhydrase inhibition.
3.2. Structure-Activity Relationship (SAR) Insights
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Sulfonamide Group: This is the critical zinc-binding group. It must be primary or secondary for high-affinity inhibition.[7]
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Aromatic Ring: Serves as a scaffold to position the sulfonamide group correctly within the active site.
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2,6-Dichloro Substitution: These bulky, electron-withdrawing groups are expected to significantly influence the compound's properties. They may enhance binding affinity through hydrophobic interactions within the active site cavity and could increase the acidity of the sulfonamide proton, favoring the ionized state required for zinc binding. They may also confer selectivity for certain CA isozymes.
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N-Propanamide Group: This modification at the 1-position (para to the sulfonamide) can be explored to fine-tune properties such as solubility, cell permeability, and isozyme selectivity. Compared to a simple amino group (as in the precursor), the propanamide tail adds lipophilicity and potential for additional hydrogen bonding interactions.[7][9]
3.3. Potential Therapeutic Applications
Based on the established pharmacology of CA inhibitors, this compound could be investigated for:
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Glaucoma: By reducing aqueous humor secretion in the eye, thereby lowering intraocular pressure.[7][11]
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Diuresis: By inhibiting CA in the proximal tubules of the kidney, leading to increased excretion of bicarbonate, sodium, and water.
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Anticonvulsant Activity: Some CA inhibitors have shown efficacy in certain types of epilepsy.
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Oncology: Certain tumor-associated CA isoforms (e.g., CA IX and XII) are validated targets for cancer therapy.[9]
Toxicological and Safety Considerations
As a member of the sulfonamide class, the primary toxicological concern is the potential for hypersensitivity reactions in susceptible individuals.[12] These can range from mild skin rashes to severe, life-threatening conditions. Any in vivo studies should be preceded by appropriate cytotoxicity and safety pharmacology assessments. The dichlorinated aromatic core also warrants evaluation for potential metabolic liabilities and long-term toxicity.
Conclusion
N-(2,6-dichloro-4-sulfamoylphenyl)propanamide is a structurally intriguing molecule with a high probability of acting as a potent carbonic anhydrase inhibitor. This guide provides a foundational, science-backed framework for its synthesis, characterization, and biological evaluation. The predictive nature of this analysis underscores the necessity for rigorous experimental validation to confirm the compound's physicochemical properties and to fully elucidate its pharmacological and toxicological profile. Its structural features suggest it could be a valuable probe molecule or a lead compound for developing novel therapeutics targeting carbonic anhydrase isozymes.
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Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents. (2020). PubMed. Available at: [Link]
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(Note: A placeholder image is used. The actual structure is a phenyl ring with a propanamide group at position 1, chlorine atoms at positions 2 and 6, and a sulfamoyl group at position 4.)